{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
Description
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a fluorinated benzylamine derivative featuring a phenyl ring substituted with fluorine (2-position) and trifluoromethyl (3-position) groups. The methylamine moiety is bonded to the benzyl carbon, and the compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. This compound is utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules targeting trifluoromethyl-rich receptors, as evidenced by its role in synthesizing diazaspiro derivatives (e.g., Reference Example 107 in EP 4,374,877 A2) . Analytical characterization includes LCMS (m/z 411 [M+H]⁺) and HPLC retention time (1.18 minutes under SMD-TFA05 conditions), indicating moderate polarity .
Properties
CAS No. |
2703782-45-8 |
|---|---|
Molecular Formula |
C9H10ClF4N |
Molecular Weight |
243.63 g/mol |
IUPAC Name |
1-[2-fluoro-3-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-14-5-6-3-2-4-7(8(6)10)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI Key |
UDADTSKRJVVGRG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC=C1)C(F)(F)F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, trifluoromethylation of carbon-centered radical intermediates is a common method .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are often employed to optimize the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of {[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine Hydrochloride (CAS 1049713-63-4)
- Structure : Differs by replacing the 3-trifluoromethyl group with a methoxy and introducing a 2-fluorobenzyloxy substituent.
- Molecular Formula: C₁₆H₁₉ClFNO₂ (vs. C₁₀H₁₀ClF₄N for the target compound).
- This may alter binding affinity in receptor interactions .
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester
- Structure : Incorporates a pyrrolidine ring and pyridine-trifluoromethyl motifs.
- Analytical Data : LCMS m/z 531 [M-H]⁻; shorter HPLC retention time (0.88 minutes) suggests higher polarity due to carboxylic ester and amide groups .
- Role : Demonstrates how trifluoromethyl groups enhance target engagement in kinase inhibitors, contrasting with the simpler benzylamine scaffold of the target compound .
Methyl (2S)-3-Amino-2-fluoropropanoate Hydrochloride
- Structure : A fluorinated aliphatic amine ester, lacking aromaticity.
- Molecular Weight : 154.21 g/mol (vs. 275.65 g/mol for the target compound).
- Application: Highlights the role of fluorine in modulating metabolic stability, though its non-aromatic structure limits direct comparison .
Deuterated and Salt-Form Comparisons
- Hydroiodide Salts () : Alternative salt forms (e.g., L-aspartate dimethyl ester hydroiodide) may improve crystallinity or solubility under specific conditions, though hydrochloride remains standard for the target compound .
Biological Activity
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a methylamine moiety. These characteristics contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine is C₉H₉F₄N, with a molecular weight of 207.17 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are crucial for drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉F₄N |
| Molecular Weight | 207.17 g/mol |
| CAS Number | 958863-62-2 |
| Melting Point | Not available |
| Density | Not available |
Synthesis Methods
Synthesis of this compound can be achieved through several routes, often beginning with commercially available starting materials like 2-fluoro-3-(trifluoromethyl)benzaldehyde and methylamine. The typical steps include:
- Reduction : Converting the aldehyde to benzyl alcohol.
- Amination : Subjecting the benzyl alcohol to nucleophilic substitution with methylamine.
- Hydrochloride Formation : Treating the amine with hydrochloric acid to form the hydrochloride salt.
These methods allow for modifications that enhance yield and purity, making it suitable for further biological testing.
The biological activity of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine is largely attributed to its interaction with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies are utilized to evaluate its binding affinities and mechanisms of action.
Case Studies
- Trifluoromethyl Substitution Effects : A study indicated that substituting a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) can significantly alter the bioactivity of compounds. Specifically, it was found that while the average bioactivity does not improve substantially, certain substitutions can enhance biological activity by up to an order of magnitude in specific contexts .
- FDA-Approved Drugs : The trifluoromethyl group has been shown to enhance the potency of various drugs by improving binding interactions with target proteins. For instance, compounds containing this group have demonstrated increased inhibition rates against serotonin uptake compared to their non-fluorinated counterparts .
Comparative Analysis
To better understand the uniqueness of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine, a comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoroaniline | Fluorine-substituted aniline | Antimicrobial |
| Trifluoromethylaniline | Trifluoromethyl group on aniline | Anticancer |
| 4-Trifluoromethylaniline | Trifluoromethyl group para to amine | Antidepressant |
| 2,4-Difluoroaniline | Two fluorine substituents on aniline | Anti-inflammatory |
The specific combination of a trifluoromethyl group adjacent to a methylamine moiety in {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine may confer distinct electronic properties and biological activities not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
